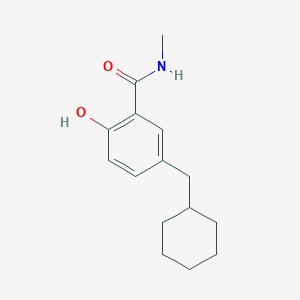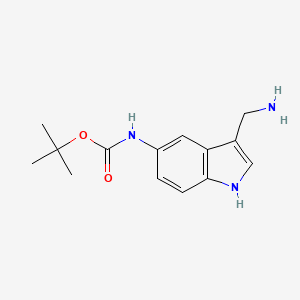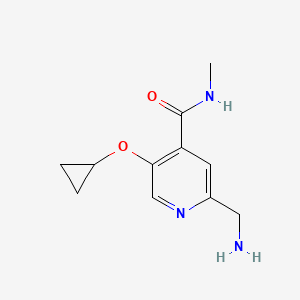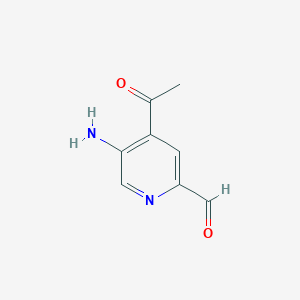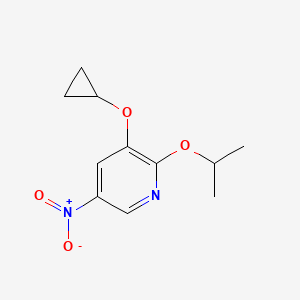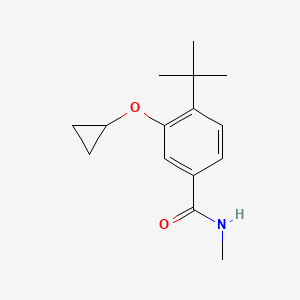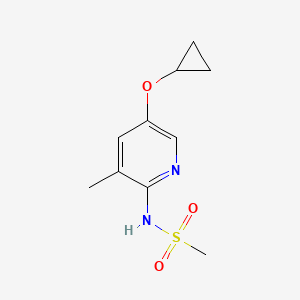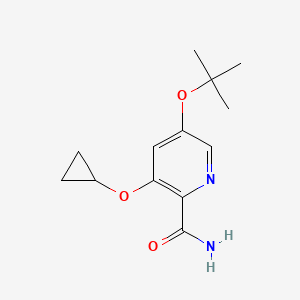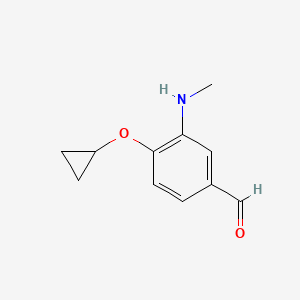
4-Cyclopropoxy-3-(methylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-(methylamino)benzaldehyde is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropoxy group at the fourth position and a methylamino group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-(methylamino)benzaldehyde typically involves the following steps:
Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation with cyclopropyl bromide to introduce the cyclopropoxy group.
Amination: The intermediate product is then subjected to amination using methylamine to introduce the methylamino group at the third position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropoxy-3-(methylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: 4-Cyclopropoxy-3-(methylamino)benzoic acid.
Reduction: 4-Cyclopropoxy-3-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-(methylamino)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclopropoxy and methylamino groups may also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
4-(Methylamino)benzaldehyde: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-4-(methylamino)benzaldehyde: Similar structure but with different substitution positions.
Uniqueness: 4-Cyclopropoxy-3-(methylamino)benzaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-(methylamino)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-12-10-6-8(7-13)2-5-11(10)14-9-3-4-9/h2,5-7,9,12H,3-4H2,1H3 |
Clave InChI |
CQMAZXWFJHGHFL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)C=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


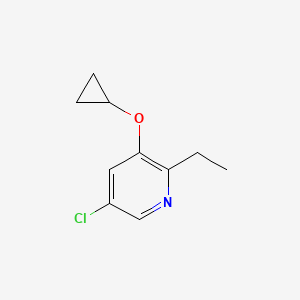
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
